Cas no 638139-57-8 ((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

(5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質
名前と識別子
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- (5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-3-(3-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 4-Thiazolidinone, 3-(3-methoxyphenyl)-5-[(2-methoxyphenyl)methylene]-2-thioxo-
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- インチ: 1S/C18H15NO3S2/c1-21-14-8-5-7-13(11-14)19-17(20)16(24-18(19)23)10-12-6-3-4-9-15(12)22-2/h3-11H,1-2H3
- InChIKey: QZYCDLVZYPNKRB-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC2=CC=CC=C2OC)C(=O)N(C2=CC=CC(OC)=C2)C1=S
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ふってん: 521.2±60.0 °C(Predicted)
- 酸性度係数(pKa): -1.69±0.20(Predicted)
(5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1567-0286-2μmol |
(5Z)-3-(3-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
638139-57-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1567-0286-3mg |
(5Z)-3-(3-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
638139-57-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1567-0286-2mg |
(5Z)-3-(3-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
638139-57-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1567-0286-1mg |
(5Z)-3-(3-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
638139-57-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
(5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
(5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-oneに関する追加情報
Introduction to (5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 638139-57-8)
The compound (5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one, identified by its CAS number 638139-57-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic sulfone derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The presence of multiple functional groups, including methoxyphenyl rings and a thiazolidinone core, endows this molecule with a high degree of chemical diversity, making it a valuable candidate for further exploration in drug discovery and medicinal chemistry.
Recent studies have highlighted the potential of this compound as a scaffold for developing novel therapeutic agents. The thiazolidinone moiety is particularly noteworthy, as it is known for its role in various bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. The incorporation of methoxyphenyl groups into the structure not only enhances the lipophilicity of the molecule but also introduces additional sites for interactions with biological targets. This dual functionality makes it an attractive candidate for designing compounds with enhanced pharmacological properties.
In the realm of medicinal chemistry, the development of new scaffolds is crucial for overcoming drug resistance and improving therapeutic efficacy. The (5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one structure offers a unique combination of features that could lead to the discovery of next-generation drugs. For instance, the sulfone group is known to exhibit potent anti-inflammatory and antioxidant activities, while the thiazolidinone ring provides stability and bioavailability. These characteristics make it a promising candidate for further investigation in preclinical and clinical settings.
The synthesis of this compound involves a series of well-defined chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of key intermediates, such as 3-methoxybenzaldehyde and 2-methoxybenzaldehyde, which are then coupled to form the desired bis-benzaldehyde derivative. Subsequent condensation with thiosemicarbazide followed by cyclization under controlled conditions yields the final product. This synthetic route underscores the importance of precision and optimization in pharmaceutical chemistry, ensuring that the final product meets the required purity and yield standards.
One of the most compelling aspects of this compound is its potential application in addressing various neurological disorders. Preliminary studies have suggested that derivatives of thiazolidinone can modulate neurotransmitter activity, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The methoxyphenyl groups further enhance this potential by providing additional binding interactions with target enzymes and receptors. This dual action could lead to more effective treatments with fewer side effects compared to existing therapies.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been instrumental in predicting the pharmacokinetic properties and binding affinities of (5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one. These techniques provide insights into how the molecule interacts with biological targets at a molecular level, guiding the design of more effective derivatives. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce experimental costs.
In conclusion, the compound (5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 638139-57-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further exploration in drug discovery. With ongoing research focusing on its potential applications in treating neurological disorders and other conditions, this compound holds great promise for improving human health outcomes.
638139-57-8 ((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one) 関連製品
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